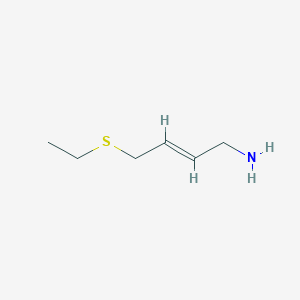
4-(Ethylthio)but-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylthio)but-2-en-1-amine is an organic compound with the molecular formula C6H13NS. It is characterized by the presence of an ethylthio group attached to a butenyl chain with an amine group at the terminal position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)but-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of an appropriate alkyl halide with an amine in the presence of a base. For example, the reaction of 4-chlorobut-2-en-1-amine with ethanethiol in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylthio)but-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
4-(Ethylthio)but-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Ethylthio)but-2-en-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in thiol-disulfide exchange reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)but-2-en-1-amine
- 4-(Propylthio)but-2-en-1-amine
- 4-(Butylthio)but-2-en-1-amine
Uniqueness
4-(Ethylthio)but-2-en-1-amine is unique due to the specific length and branching of its alkylthio group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H13NS |
|---|---|
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
(E)-4-ethylsulfanylbut-2-en-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-8-6-4-3-5-7/h3-4H,2,5-7H2,1H3/b4-3+ |
Clé InChI |
ALECIVMXBZCTEY-ONEGZZNKSA-N |
SMILES isomérique |
CCSC/C=C/CN |
SMILES canonique |
CCSCC=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


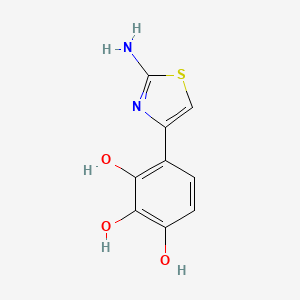
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
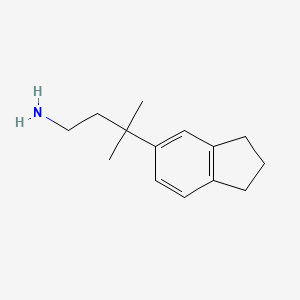
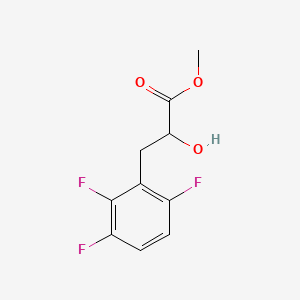
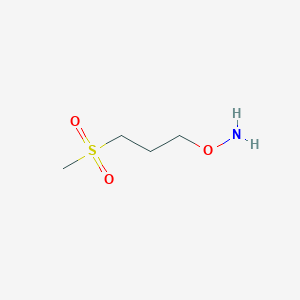
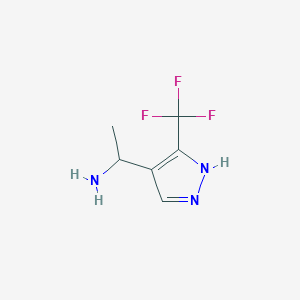
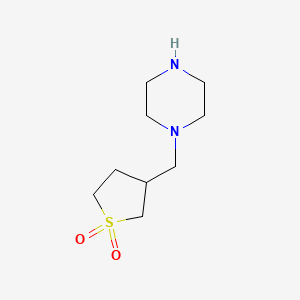
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)

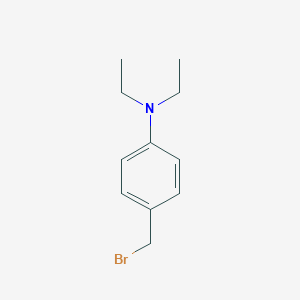
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)

![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
